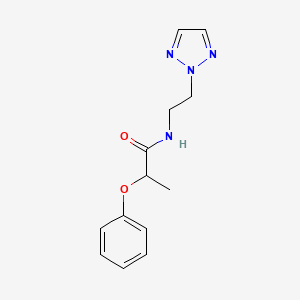

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

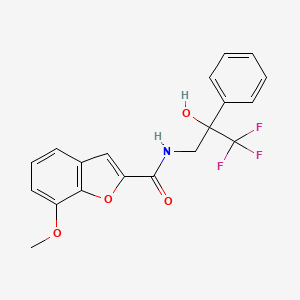

Molecular Structure Analysis

The 1,2,3-triazole ring can exist in two tautomeric forms, with hydrogen being attached to either of the two nitrogen atoms. These tautomers are thermodynamically stable and exist in equilibrium in solutions .Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement .Wissenschaftliche Forschungsanwendungen

1. Photo-Physical Characteristics of Derivatives

- Novel derivatives of benzimidazole, benzoxazole, and benzothiazole, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, have been synthesized and their photo-physical properties studied. These compounds exhibit single absorption and dual emission characteristics, which are influenced by solvent polarity. They have potential applications in fluorescence and are thermally stable up to 200°C (Padalkar et al., 2011).

2. Supramolecular Structure Formation

- New derivatives of triflamide, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, form supramolecular structures through self-assembling via hydrogen bonding. These structures were studied across different phases and temperatures, revealing insights into molecular interactions and potential applications in material science (Chipanina et al., 2020).

3. Melanoma Cytotoxicity

- Certain benzamide derivatives, including analogs of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, have been studied for their potential in targeted drug delivery for melanoma therapy. These compounds showed higher toxicity against melanoma cells compared to parent compounds, suggesting their potential in cancer treatment (Wolf et al., 2004).

4. Fluorescent Triazole Derivatives

- Novel fluorescent triazole derivatives have been synthesized and studied for their absorption and emission properties. These compounds, related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, show potential for applications in fluorescence-based technologies (Padalkar et al., 2015).

5. Urease and Anti-Proliferative Activity

- A study on 1,2,4-triazoles, closely related to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, revealed their potential as urease inhibitors and anti-proliferative agents. These compounds could be significant in developing new therapeutic agents (Ali et al., 2022).

6. Insecticidal and Fungicidal Activity

- Novel carboxamide derivatives, including those similar to N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide, have shown some insecticidal and fungicidal activities, suggesting their potential in agricultural applications (Liu et al., 2006).

7. Designing Single-Molecule and Single-Chain Magnets

- Compounds like N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide have been used to create anionic metalloligands, which in turn are used to synthesize tetranuclear complexes with potential applications in magnetism (Costes et al., 2010).

Zukünftige Richtungen

The field of 1,2,3-triazole chemistry is a vibrant area of research, with new synthetic methods and applications being developed. Given the versatility of these compounds, “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide” could potentially be used in a variety of contexts, including medicinal chemistry, materials science, and more .

Wirkmechanismus

Target of Action

Compounds containing imidazole and triazole rings, which are present in this compound, are known to interact with a variety of biological targets . For instance, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Compounds containing imidazole and triazole rings are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives inhibit the growth of bacteria by interfering with protein synthesis or DNA replication .

Biochemical Pathways

Imidazole and triazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Compounds containing imidazole and triazole rings generally exhibit good absorption and distribution profiles, and they are metabolized by various enzymatic processes .

Result of Action

Imidazole and triazole derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of compounds containing imidazole and triazole rings .

Eigenschaften

IUPAC Name |

2-phenoxy-N-[2-(triazol-2-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-11(19-12-5-3-2-4-6-12)13(18)14-9-10-17-15-7-8-16-17/h2-8,11H,9-10H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWVSXRCFQSXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1N=CC=N1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-phenoxypropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2931835.png)

![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)

![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2931853.png)